An In-Depth Technical Guide to the Physicochemical Properties of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold combined with the versatile benzyloxycarbonyl (Cbz) protecting group makes it an attractive component for the synthesis of novel peptides, peptidomimetics, and other complex molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the key physicochemical properties of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical estimations based on structurally analogous compounds with detailed, field-proven experimental protocols for the determination of these properties. This approach equips researchers with both a foundational understanding of the compound's expected behavior and the practical tools to ascertain its precise characteristics in a laboratory setting.
Chemical Structure and General Information
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IUPAC Name: (2R)-2-(benzyloxycarbonylamino)-2-cyclopropylacetic acid
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Synonyms: (R)-Cbz-aminocyclopropylacetic acid, N-Cbz-(R)-alpha-cyclopropylglycine
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CAS Number: 127974-00-9
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Molecular Formula: C₁₃H₁₅NO₄
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Molecular Weight: 249.26 g/mol
Structure:
I. Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Estimated Melting Point:
Experimental Protocol for Melting Point Determination
This protocol describes the determination of the melting point range using a modern digital melting point apparatus.[2][3][4]
Instrumentation:
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Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
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Capillary tubes (one end sealed)
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Mortar and pestle (optional, for sample grinding)
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Spatula
Procedure:
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Sample Preparation:
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Ensure the sample of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2][3]
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Load the sample into a capillary tube by tapping the open end of the tube into the powder.
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Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[3]
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Apparatus Setup:
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Turn on the melting point apparatus and allow it to stabilize.
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Set the starting temperature to approximately 20°C below the expected melting point.
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Set the heating rate (ramp rate). For a preliminary, rapid determination, a rate of 5-10°C/minute can be used. For an accurate determination, a slower rate of 1-2°C/minute is recommended, especially when approaching the expected melting point.
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Measurement:
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Insert the packed capillary tube into the sample holder of the apparatus.
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Begin heating and observe the sample through the magnifying lens.
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Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
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Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
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Post-Measurement:
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Allow the apparatus to cool before performing subsequent measurements.
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Dispose of the used capillary tube appropriately.
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Data Presentation:
| Parameter | Description |
| Melting Range | The temperature range from the first sign of melting to complete liquefaction. |
| Purity Indication | A narrow melting range (e.g., < 2°C) is indicative of high purity. |
Visualization of Experimental Workflow:
Caption: Workflows for Kinetic and Thermodynamic Solubility Assays.
III. Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. [5]For (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, there are two primary ionizable groups: the carboxylic acid and the amide proton.
Estimated pKa Values:
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Carboxylic Acid (pKa₁): The pKa of the α-carboxyl group in amino acids is typically in the range of 1.8 to 2.4. The electron-withdrawing effect of the adjacent Cbz-protected amino group may slightly lower this value. A reasonable estimate for the carboxylic acid pKa is ~2.0-3.0 .
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Amide Proton (pKa₂): The N-H proton of the carbamate is generally not considered acidic under typical physiological conditions. Its pKa is expected to be very high, likely >15, and therefore not relevant for most biological applications.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable groups. [6][7][8] Materials and Instrumentation:
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(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid
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Standardized 0.1 M sodium hydroxide (NaOH) solution
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Standardized 0.1 M hydrochloric acid (HCl) solution
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Potassium chloride (KCl) for maintaining ionic strength
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pH meter with a combination glass electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
Procedure:
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Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water containing a background electrolyte like 0.1 M KCl.
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Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.
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Titration:
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Immerse the calibrated pH electrode and the tip of the burette into the sample solution.
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Begin stirring the solution at a constant rate.
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Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis:
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Plot the measured pH values against the volume of NaOH added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. [8]This can be determined from the first derivative of the titration curve (where the slope is at a minimum) or by finding the volume of NaOH required to reach the equivalence point (the inflection point of the curve) and dividing it by two.
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Visualization of Logical Flow:
Sources
- 1. chembk.com [chembk.com]
- 2. scribd.com [scribd.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. westlab.com [westlab.com]
- 5. orgosolver.com [orgosolver.com]
- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 7. scribd.com [scribd.com]
- 8. creative-bioarray.com [creative-bioarray.com]
